molecular formula C7H7ClN2O B3032221 6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine CAS No. 1260665-94-8

6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine

Cat. No.: B3032221
CAS No.: 1260665-94-8
M. Wt: 170.59
InChI Key: SYIHEMKUIICNQA-UHFFFAOYSA-N
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Description

6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine is a useful research compound. Its molecular formula is C7H7ClN2O and its molecular weight is 170.59. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • The compound is part of a class of compounds known for their potential as scaffolds for bioactive compounds. A study outlines the synthesis of related pyrido[3,2-b][1,4]oxazine derivatives, emphasizing their potential in drug development due to their unique chemical structure (Gim et al., 2007).

Potential in Pharmaceutical Compounds

  • Research has focused on the benzo[1,4]-oxazine ring system, including its pyridine derivatives, due to their significance in novel pharmaceutical compounds. The unique structural properties of these compounds, including the 6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine, make them valuable for exploring new drugs (Gim et al., 2007).

Applications in Heterocyclic Chemistry

  • The compound is a part of heterocyclic chemistry, with studies showing its utility in synthesizing various kinds of scaffolds for new drug development. Its structural versatility allows it to be used in Diels-Alder or Aza Diels-Alder reactions, which are crucial for synthesizing a wide range of heterocycles (Gim et al., 2007).

Role in Novel Synthetic Approaches

  • Innovative synthetic approaches using this compound and its derivatives have been reported. These methods involve various reactions and transformations, highlighting the compound's utility in developing new chemical synthesis methods (Gim et al., 2007).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . The safety precautions include avoiding eye contact and wearing protective gloves . The Material Safety Data Sheet (MSDS) provides more detailed safety information .

Future Directions

As this compound is used for research and development purposes , future directions could involve further exploration of its potential applications, particularly in the field of medicine given the anti-inflammatory activity observed in similar compounds .

Properties

IUPAC Name

6-chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c8-6-2-1-5-7(10-6)9-3-4-11-5/h1-2H,3-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIHEMKUIICNQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10857385
Record name 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260665-94-8, 1303587-97-4
Record name 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b]-1,4-oxazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260665-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine
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6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine
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6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine
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6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine

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